molecular formula C19H31N7O4S2 B569842 (2RS)-3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol CAS No. 610271-56-2

(2RS)-3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol

Cat. No. B569842
CAS RN: 610271-56-2
M. Wt: 485.622
InChI Key: SUZPUXCABRWWIA-UHFFFAOYSA-N
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Description

2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-Timolol Ether (Timolol EP Impurity C;  Timolol BP Impurity C;  Timolol USP Related Compound C) is a mixture of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl] (R)-(+)-Timolol ether and 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl] (S)-(-)-Timolol ether, both impurities of (R)-(+)-Timolol and (S)-(-)-Timolol, respectively.

Scientific Research Applications

  • Antibacterial and DNA Cleavage Potential : A derivative, synthesized using a compound with the 1,2,5-thiadiazole moiety, displayed in vitro antibacterial inhibition and DNA cleavage potential. This study highlights its potential applications in the medicinal field (Mali, Sawant, Chaudhari, & Mandewale, 2019).

  • Metabolic Analysis : Research on timolol, which includes the morpholine and thiadiazol rings similar to the queried compound, explored its metabolic transformation in humans and animals, revealing oxidation and hydrolytic cleavage processes (Tocco et al., 1980).

  • Resolution for Enantiomerically Enriched Compounds : A study involving lipase-catalyzed resolution of a similar compound was conducted for the preparation of enantiomerically enriched timolol (Kamal, Krishnaji, & Khan, 2008).

  • Use in Heterocyclic Scaffold Syntheses : A morpholine derivative was utilized as a “chemical multitalent” for the easy transformation into valuable heterocyclic building blocks, demonstrating its versatility in chemical syntheses (Pandey, Gaikwad, & Gadre, 2012).

  • Anticonvulsive and Peripheral n-Cholinolytic Activities : Compounds synthesized with a morpholin-4-yl group exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, indicating potential therapeutic applications (Papoyan et al., 2011).

  • Orally Active Neurokinin-1 Receptor Antagonist : A compound incorporating the morpholin-4-yl moiety was found to be effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating its potential as a therapeutic agent (Harrison et al., 2001).

  • Antitubercular and Antifungal Activity : Novel derivatives including morpholin-4-ylmethyl groups showed promising antitubercular and antifungal activities (Syed, Ramappa, & Alegaon, 2013).

properties

IUPAC Name

N-[2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O4S2/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25/h14,20H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZPUXCABRWWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2RS)-

CAS RN

610271-56-2
Record name 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610271562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((1,1-DIMETHYLETHYL)AMINO)-2-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-1-OL, (2RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5J1NXF2G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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